

# Physical and chemical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole

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## Compound of Interest

Compound Name: 3-Bromo-5-methyl-1,2,4-oxadiazole

Cat. No.: B578659

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## An In-depth Technical Guide to 3-Bromo-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-5-methyl-1,2,4-oxadiazole** is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with esters and amides, offering improved metabolic stability and pharmacokinetic properties. The presence of a bromine atom and a methyl group on the oxadiazole ring provides handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **3-Bromo-5-methyl-1,2,4-oxadiazole**, intended for researchers and professionals in the field of drug discovery and development.

## Core Physical and Chemical Properties

The fundamental physicochemical properties of **3-Bromo-5-methyl-1,2,4-oxadiazole** are summarized in the table below. These values are primarily derived from computational

predictions and data available in chemical databases.

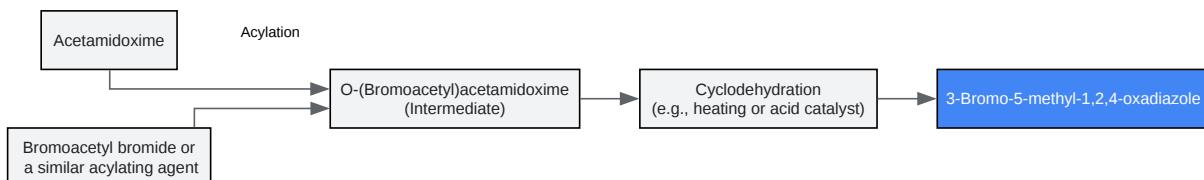
Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub> O	PubChem[1]
Molecular Weight	162.97 g/mol	PubChem[1]
IUPAC Name	3-bromo-5-methyl-1,2,4-oxadiazole	PubChem[1]
SMILES	CC1=NC(=NO1)Br	PubChem[1]
InChI Key	STAIGPZGPQPXIB-UHFFFAOYSA-N	PubChem[1]
CAS Number	1228427-07-3	PubChem[1]
Predicted Boiling Point	166.71 °C	Chemchart[2]
Predicted Density	1.56 g/cm <sup>3</sup>	Chemchart[2]
Predicted pKa	-4.00 ± 0.20	Guidechem
Predicted XLogP3-AA	1.6	PubChem[1]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	PubChem[1]

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-methyl-1,2,4-oxadiazole** is not readily available in the public domain. However, the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds through the cyclization of an O-acyl amidoxime intermediate. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.

## General Synthetic Workflow

The synthesis would likely involve a two-step process: acylation of acetamidoxime followed by a cyclodehydration reaction.



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A plausible synthetic workflow for **3-Bromo-5-methyl-1,2,4-oxadiazole**.

## Illustrative Experimental Protocol (Hypothetical)

### Step 1: Synthesis of O-(Bromoacetyl)acetamidoxime (Intermediate)

- To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.1 eq).
- Slowly add bromoacetyl bromide (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate. Purification may be performed by column chromatography if necessary.

### Step 2: Cyclodehydration to **3-Bromo-5-methyl-1,2,4-oxadiazole**

- Dissolve the crude O-(Bromoacetyl)acetamidoxime in a high-boiling point solvent (e.g., toluene or xylene).

- Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting material. Alternatively, a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) can be added to facilitate the cyclization at a lower temperature.
- After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Bromo-5-methyl-1,2,4-oxadiazole**.

## Spectroscopic Data

Experimental spectroscopic data for **3-Bromo-5-methyl-1,2,4-oxadiazole** is not readily available in published literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.

## Predicted <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

The <sup>1</sup>H NMR spectrum is expected to be simple, showing a singlet for the methyl protons.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~2.5 ppm	Singlet	3H	-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

The <sup>13</sup>C NMR spectrum would likely show three distinct signals corresponding to the methyl carbon and the two carbons of the oxadiazole ring.

Chemical Shift ( $\delta$ )	Assignment
~12-15 ppm	-CH <sub>3</sub>
~160-170 ppm	C5 of oxadiazole
~155-165 ppm	C3 of oxadiazole (attached to Br)

## Predicted IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the C=N and C-O stretching vibrations of the oxadiazole ring.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1600-1650	C=N stretch
~1400-1450	C-O stretch
~2900-3000	C-H stretch (methyl)

## Predicted Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]<sup>+</sup> and a characteristic isotopic pattern due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

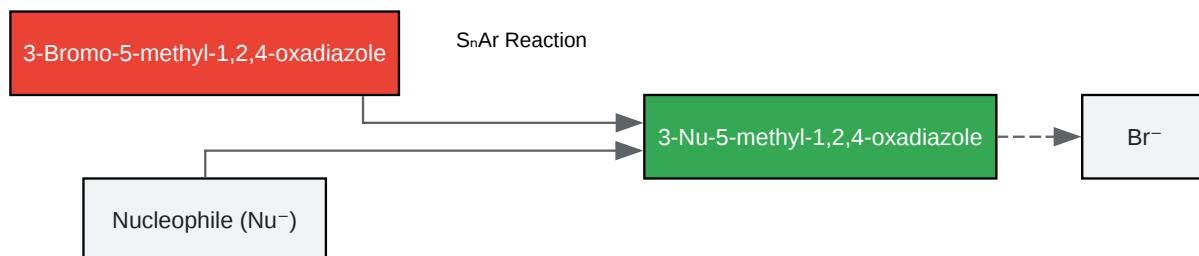
m/z	Assignment
~162/164	[M] <sup>+</sup>

## Chemical Reactivity and Potential Applications

The chemical reactivity of **3-Bromo-5-methyl-1,2,4-oxadiazole** is primarily dictated by the electrophilic nature of the C3 carbon atom, which is attached to the electron-withdrawing bromine atom. This makes the compound susceptible to nucleophilic substitution reactions.

## Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

The bromine atom at the 3-position can be displaced by various nucleophiles, providing a versatile route to a wide range of 3-substituted-5-methyl-1,2,4-oxadiazoles. This reactivity is a key feature for its use as a building block in medicinal chemistry.



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General scheme for nucleophilic substitution on **3-Bromo-5-methyl-1,2,4-oxadiazole**.

Potential nucleophiles could include:

- Amines (primary and secondary)
- Thiols
- Alcohols/Phenols (under appropriate basic conditions)
- Organometallic reagents (e.g., in cross-coupling reactions)

## Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-Bromo-5-methyl-1,2,4-oxadiazole** itself, the broader class of 1,2,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

The biological activity of oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, allowing them to interact with various biological targets such as enzymes and receptors. The specific activity of a derivative is highly dependent on the nature and position of the substituents on the oxadiazole ring.

Given its structure, **3-Bromo-5-methyl-1,2,4-oxadiazole** could serve as a precursor for the synthesis of libraries of compounds to be screened for various biological activities. For instance, substitution of the bromine atom with different functional groups could lead to molecules that modulate specific signaling pathways implicated in disease.

## Safety and Handling

Based on available safety data, **3-Bromo-5-methyl-1,2,4-oxadiazole** is considered harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It may also cause skin and serious eye irritation.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Bromo-5-methyl-1,2,4-oxadiazole** is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of more complex molecules, particularly for applications in drug discovery. Its key feature is the reactive C-Br bond, which allows for a variety of nucleophilic substitution reactions. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and potential applications based on data from analogous structures and the general chemistry of 1,2,4-oxadiazoles. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new chemical entities.

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## References

- 1. 3-Bromo-5-methyl-1,2,4-oxadiazole | C<sub>3</sub>H<sub>3</sub>BrN<sub>2</sub>O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

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